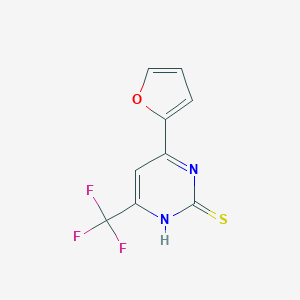

4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol

Description

4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is a pyrimidine derivative featuring a trifluoromethyl group at position 4, a furan-2-yl substituent at position 6, and a thiol (-SH) group at position 2. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The furan ring, an oxygen-containing heterocycle, contributes to the molecule’s aromaticity and polarity, while the thiol group enables participation in hydrogen bonding and nucleophilic reactions.

Properties

IUPAC Name |

4-(furan-2-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(16)14-7)6-2-1-3-15-6/h1-4H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEDQJNIHUKDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=S)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The trifluoromethyl and furan groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and furan groups contribute to its binding affinity and specificity for these targets. The thiol group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Lipophilicity : Thiophene analogs (e.g., ) exhibit higher lipophilicity than furan derivatives due to sulfur’s polarizability. The trifluoromethyl group further increases hydrophobicity in all cases.

- Solubility : The hydroxylated analog () shows improved aqueous solubility compared to furan/thiophene derivatives. Methoxy-phenyl substituents () may enhance solubility in polar organic solvents.

- Electronic Effects :

- Trifluoromethyl (CF₃) strongly withdraws electrons, deactivating the pyrimidine ring toward electrophilic substitution.

- Furan donates electrons via resonance, while thiophene’s sulfur offers weaker electron-donating effects but greater polarizability .

- Methoxy groups () donate electrons, counterbalancing CF₃’s withdrawal.

Research Findings and Trends

- Electronic Tuning : Replacing furan with thiophene () red-shifts UV-Vis absorption spectra due to sulfur’s lower bandgap, relevant for optoelectronic applications.

- Biological Selectivity : Chlorophenyl-substituted compounds () exhibit higher cytotoxicity, possibly due to hydrophobic interactions with protein targets.

- Synthetic Flexibility : Piperazine- and carboxylic acid-functionalized derivatives () highlight the compound’s adaptability in drug design, enabling targeted hydrogen bonding and solubility modulation.

Biological Activity

4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidine-2-thiol is a heterocyclic compound characterized by a pyrimidine ring with a trifluoromethyl group and a furan moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 246.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the thiol group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various fungal strains, demonstrating inhibition rates comparable to established antifungal agents.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Rate (%) | Comparison Agent | Inhibition Rate (%) |

|---|---|---|---|

| B. cinerea | 96.84 | Tebuconazole | 96.45 |

| S. sclerotiorum | 82.73 | Tebuconazole | 83.34 |

| P. oryzae | 63.91 | Tebuconazole | 70.12 |

These results suggest that the compound can serve as a promising candidate for developing new antifungal treatments .

Anticancer Activity

The anticancer properties of this compound have also been investigated, with studies showing its effectiveness against several cancer cell lines, including PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung) cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |

|---|---|---|---|

| PC3 | 10 | Doxorubicin | 5 |

| K562 | 15 | Doxorubicin | 5 |

| HeLa | 12 | Doxorubicin | 5 |

| A549 | 20 | Doxorubicin | 5 |

The compound exhibited varying degrees of cytotoxicity across different cell lines, indicating its potential as an anticancer agent, although it was less potent than doxorubicin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to these targets, while the thiol group can participate in redox reactions, potentially influencing signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds, providing context for understanding the efficacy of this compound.

- Study on Pyrimidine Derivatives : A study synthesized various trifluoromethyl pyrimidine derivatives and evaluated their antifungal and anticancer activities. Compounds with similar structures showed promising results in inhibiting fungal growth and cancer cell proliferation, supporting the potential of this class of compounds .

- In Vivo Studies : Preliminary in vivo studies demonstrated that derivatives of this compound could reduce tumor size in animal models, suggesting that further development could lead to effective therapeutic agents for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.